molecular formula C11H17N3O B6259448 4-(2-methoxyphenyl)piperazin-1-amine CAS No. 19351-48-5

4-(2-methoxyphenyl)piperazin-1-amine

Cat. No. B6259448
CAS RN: 19351-48-5
M. Wt: 207.3
InChI Key:
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Description

4-(2-methoxyphenyl)piperazin-1-amine is a compound that has been studied for its potential in neuroreceptor imaging . It is known to have a significant affinity for the 5-HT1A neuroreceptor . The compound is available for purchase from chemical suppliers .


Synthesis Analysis

The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1- with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) . The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring attached to a methoxyphenyl group . The compound has a molecular weight of 192.26 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s reactivity would be expected to be similar to other piperazine derivatives. Piperazines are known to undergo reactions such as cyclization, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 . It has a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Scientific Research Applications

4-(2-methoxyphenyl)piperazin-1-amineerazine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, such as anti-anxiety agents and anti-depressants. It has also been studied for its effects on the central nervous system (CNS). It has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, two neurotransmitters involved in regulating mood and behavior. Additionally, it has been studied for its effects on the cardiovascular system, as it has been shown to have a vasorelaxant effect, which can help to reduce blood pressure.

Mechanism of Action

Target of Action

The primary target of 4-(2-methoxyphenyl)piperazin-1-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its target, the α1-AR, by binding to it . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction between the compound and its target is studied using in silico docking and molecular dynamics simulations .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . These properties impact the bioavailability of the compound. The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of this compound’s action are related to its interaction with α1-ARs. The compound’s binding to these receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Advantages and Limitations for Lab Experiments

4-(2-methoxyphenyl)piperazin-1-amineerazine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that it is not approved for human use and should only be used in laboratory experiments. Additionally, it is important to be aware of the potential side effects, as it can cause drowsiness, headache, and nausea in some individuals.

Future Directions

There are a number of potential future directions for the use of 4-methoxypiperazine. It could be used in the synthesis of new pharmaceuticals, as it has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine. Additionally, it could be studied further for its effects on the immune system, as it has been shown to have an immunomodulatory effect. Finally, it could be studied further for its effects on the cardiovascular system, as it has been shown to have a vasorelaxant effect, which can help to reduce blood pressure.

Synthesis Methods

4-(2-methoxyphenyl)piperazin-1-amineerazine can be synthesized in a variety of ways, depending on the desired product. One common method is the reductive amination of 4-methoxybenzaldehyde. This involves the reaction of 4-methoxybenzaldehyde with an amine, such as ammonia, in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction yields 4-methoxypiperazine and water as the byproducts. Another method involves the reaction of 4-methoxybenzaldehyde and piperazine in the presence of a base, such as sodium hydroxide. This yields 4-methoxypiperazine as the sole product.

Safety and Hazards

While specific safety and hazard information for 4-(2-methoxyphenyl)piperazin-1-amine is not available in the search results, general precautions should be taken when handling the compound. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

4-(2-methoxyphenyl)piperazin-1-amine interacts with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The interaction of this compound with alpha1-adrenergic receptors influences cell function . It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors . This can lead to changes in gene expression and influence enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with alpha1-adrenergic receptors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methoxyphenyl)piperazin-1-amine involves the reaction of 2-methoxyaniline with piperazine in the presence of a coupling agent to form the intermediate 4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to yield the final product, 4-(2-methoxyphenyl)piperazin-1-amine.", "Starting Materials": [ "2-methoxyaniline", "piperazine", "coupling agent", "ammonium chloride", "reducing agent" ], "Reaction": [ "Step 1: 2-methoxyaniline is reacted with piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-(2-methoxyphenyl)piperazine.", "Step 2: The intermediate 4-(2-methoxyphenyl)piperazine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride (NaBH4), to yield the final product, 4-(2-methoxyphenyl)piperazin-1-amine.", "Overall reaction: 2-methoxyaniline + piperazine + coupling agent -> 4-(2-methoxyphenyl)piperazine -> 4-(2-methoxyphenyl)piperazin-1-amine + ammonium chloride + reducing agent" ] }

CAS RN

19351-48-5

Molecular Formula

C11H17N3O

Molecular Weight

207.3

Purity

85

Origin of Product

United States

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